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Compound of Interest

Compound Name: N-Boc-2-(4-aminophenyl)ethanol

Cat. No.: B180218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, a valuable intermediate in

organic synthesis and drug discovery.

Chemical Structure and Identification
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate is a carbamate derivative characterized by a tert-

butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is itself bonded to a

phenyl ring substituted with a 2-hydroxyethyl group at the para position.

Chemical Structure:

Key Identifiers:

Identifier Value

CAS Number 104060-23-3[1]

Molecular Formula C₁₃H₁₉NO₃

Molecular Weight 237.29 g/mol [2]

IUPAC Name
tert-butyl N-[4-(2-

hydroxyethyl)phenyl]carbamate
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Physicochemical Properties
Detailed experimental data on the physical properties of tert-butyl 4-(2-

hydroxyethyl)phenylcarbamate are not widely available in public literature. The following table

summarizes computed and available data. Researchers should verify these properties

experimentally.

Property Value Source

Appearance White to off-white solid Typical for similar compounds

Melting Point Not available -

Boiling Point Not available -

Solubility

Soluble in methanol, ethanol,

dichloromethane, ethyl

acetate. Limited solubility in

water.

Inferred from structure

XLogP3-AA 2.1 Computed

Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor

Count
4 Computed

Synthesis
A plausible synthetic route to tert-butyl 4-(2-hydroxyethyl)phenylcarbamate involves the

protection of the amino group of 4-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate

(Boc₂O).

Reaction Scheme:
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4-(2-Hydroxyethyl)aniline
tert-Butyl 4-(2-hydroxyethyl)phenylcarbamate

Di-tert-butyl dicarbonate (Boc)2O

Solvent
(e.g., Dichloromethane)

Base
(e.g., Triethylamine)

Click to download full resolution via product page

A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure)
This protocol is a general representation and may require optimization.

Materials:

4-(2-Hydroxyethyl)aniline

Di-tert-butyl dicarbonate (Boc₂O)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (Et₃N) or another suitable base

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-

hydroxyethyl)aniline (1.0 eq) in anhydrous DCM.

Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution.

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of

di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

Separate the organic layer.

Extract the aqueous layer with DCM (2-3 times).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent.

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy,

and mass spectrometry to confirm its structure and purity.
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Spectroscopic Data (Predicted and Representative)
While specific, experimentally validated spectra for tert-butyl 4-(2-

hydroxyethyl)phenylcarbamate are not readily available in public databases, the following data

are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3 d 2H Ar-H (ortho to NHBoc)

~7.1 d 2H
Ar-H (ortho to

CH₂CH₂OH)

~6.5 br s 1H NH

~3.8 t 2H -CH₂OH

~2.8 t 2H Ar-CH₂-

~1.7 t (br) 1H OH

1.5 s 9H -C(CH₃)₃

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

~153 C=O (carbamate)

~137 Ar-C (ipso to NHBoc)

~135 Ar-C (ipso to CH₂CH₂OH)

~129 Ar-CH

~119 Ar-CH

~80 -C(CH₃)₃

~63 -CH₂OH

~39 Ar-CH₂-

~28 -C(CH₃)₃

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch

~3300 Medium N-H stretch

3000-2850 Medium C-H stretch (aliphatic)

~1690 Strong C=O stretch (carbamate)

1600-1450 Medium C=C stretch (aromatic)

~1530 Medium N-H bend

~1240, ~1160 Strong C-O stretch (carbamate)

~1050 Medium C-O stretch (alcohol)

Mass Spectrometry (Predicted)
Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated

molecule [M+H]⁺ at m/z 238.14. Also, adducts with sodium [M+Na]⁺ at m/z 260.12 and

potassium [M+K]⁺ at m/z 276.10 may be observed.
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Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 237 may be weak or absent.

Common fragmentation patterns would include the loss of the tert-butyl group (-57) to give a

fragment at m/z 180, and loss of isobutylene (-56) followed by loss of CO₂ (-44).

Applications in Research and Development
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate serves as a key building block in the synthesis of

more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine

allows for selective reactions at other positions of the molecule. The hydroxyl group can be

further functionalized, for example, by conversion to an ether, ester, or halide, or used in

coupling reactions. The Boc group can be readily removed under acidic conditions to liberate

the free amine for subsequent transformations.

Workflow for Utilization in Synthesis:

tert-Butyl 4-(2-hydroxyethyl)
phenylcarbamate

Functionalization of
-OH group

Boc Deprotection
(Acidic Conditions)

Further Synthetic
Transformations

Target Molecule

Click to download full resolution via product page
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General synthetic utility workflow.

Safety and Handling
Hazard Identification: While specific toxicity data is limited, compounds of this class should

be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with

skin. May cause eye and skin irritation.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. Work in a well-ventilated area or under a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on tert-butyl 4-(2-

hydroxyethyl)phenylcarbamate. Researchers are advised to consult original research articles

and safety data sheets for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. manchesterorganics.com [manchesterorganics.com]

2. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 4-(2-
hydroxyethyl)phenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-
phenylcarbamate-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b180218?utm_src=pdf-custom-synthesis
https://www.manchesterorganics.com/G36462
https://pubchem.ncbi.nlm.nih.gov/compound/5050210
https://pubchem.ncbi.nlm.nih.gov/compound/5050210
https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-phenylcarbamate-structure
https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-phenylcarbamate-structure
https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-phenylcarbamate-structure
https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-phenylcarbamate-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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